α,β-Unsaturated Ester Architecture: Conjugated Double Bond at C2 vs. Isolated Internal Olefin in Stearyl Palmitoleate
Octadecyl hexadecenoate (CAS 93922-68-0) is specifically the (E)-hexadec-2-enoate ester, in which the trans double bond is located at the 2,3-position and is directly conjugated with the ester carbonyl . This contrasts with stearyl palmitoleate (CAS 22393-84-6), the (Z)-9-hexadecenoate ester, where the cis double bond is isolated at the 9,10-position with no carbonyl conjugation [1]. The α,β-unsaturated ester moiety in CAS 93922-68-0 generates a UV absorption band (λmax ~210–220 nm, π→π* transition) absent in the non-conjugated Z-9 isomer, enabling unambiguous spectroscopic identification in QC workflows [2]. Furthermore, the conjugated system renders the β-carbon susceptible to Michael-type addition reactions, a reactivity profile not shared by the internal-olefin isomer [2]. The E (trans) geometry at C2 also imposes a more extended, rigid conformation near the ester linkage compared with the Z-9 isomer, which retains conformational flexibility at the chain midpoint.
| Evidence Dimension | Double bond position, geometry, and conjugation status |
|---|---|
| Target Compound Data | (E)-hexadec-2-enoate ester: trans double bond at C2–C3, conjugated with ester carbonyl (α,β-unsaturated ester); λmax ~210–220 nm |
| Comparator Or Baseline | Stearyl palmitoleate (CAS 22393-84-6): (Z)-hexadec-9-enoate ester: cis double bond at C9–C10, isolated from carbonyl; no conjugated UV chromophore above 200 nm |
| Quantified Difference | Conjugated vs. non-conjugated carbonyl system; position of unsaturation shifted from C9 to C2; E geometry replaces Z geometry |
| Conditions | Structural determination by IUPAC nomenclature, InChI, and UV spectroscopic analysis |
Why This Matters
The conjugated α,β-unsaturated ester motif enables UV-based purity tracking and imparts distinct chemical reactivity (e.g., Michael addition) that differentiates this compound in applications requiring selective covalent modification or spectroscopic identity confirmation.
- [1] NIST Chemistry WebBook. 9-Hexadecenoic acid, octadecyl ester, (Z)-. CAS Registry Number: 22393-84-6. IUPAC Standard InChI: InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-33H2,1-2H3/b16-14-. View Source
- [2] ChEBI. (E)-hexadec-2-enoic acid – CHEBI. Conjugate base: (E)-hexadec-2-enoate. A straight-chain unsaturated fatty acid anion with a trans-double bond at the 2-position. View Source
